molecular formula C10H18F2N4O B6628614 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol

Cat. No.: B6628614
M. Wt: 248.27 g/mol
InChI Key: KFVQEPOGDGLVMV-UHFFFAOYSA-N
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Description

3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol is a chemical compound characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and difluorinated propanol moiety

Properties

IUPAC Name

3-[(1-tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N4O/c1-9(2,3)16-5-8(14-15-16)4-13-6-10(11,12)7-17/h5,13,17H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVQEPOGDGLVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CNCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor containing the triazole ring is reacted with a difluorinated propanol derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

  • Reduction: The compound can be reduced to remove fluorine atoms or other functional groups.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines or alkyl halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

  • Reduction: Production of compounds with fewer fluorine atoms or other reduced functional groups.

  • Substitution: Formation of new compounds with substituted triazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used as a probe or a reagent in biochemical assays. Its ability to undergo click chemistry reactions makes it useful in studying biological macromolecules.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol exerts its effects depends on its specific application. For example, in click chemistry reactions, the compound acts as a ligand that accelerates the reaction by coordinating with metal catalysts. The molecular targets and pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol

  • 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-dichloropropan-1-ol

  • 3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-dibromopropan-1-ol

Uniqueness: Compared to similar compounds, this compound stands out due to its difluorinated structure, which imparts unique chemical and physical properties

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